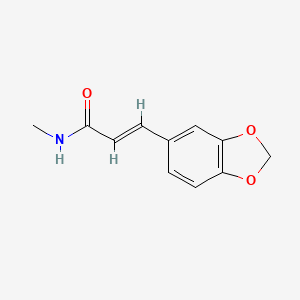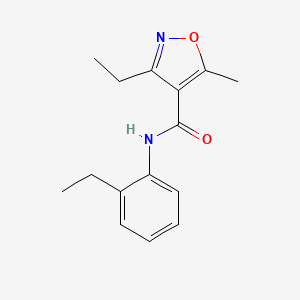![molecular formula C10H7FN6 B5870433 N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE](/img/structure/B5870433.png)
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE is a complex organic compound that features a fluorophenyl group and a triazolotriazole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE typically involves the condensation of 4-fluorobenzaldehyde with 7H-[1,2,4]triazolo[4,3-b][1,2,4]triazole-3-amine under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of automated systems and reactors can enhance the efficiency and consistency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction could produce fluorophenyl amines.
Aplicaciones Científicas De Investigación
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- Cetylpyridinium chloride
- Domiphen bromide
- Palladium(II) acetate
- (3-Chloropropyl)trimethoxysilane
Uniqueness
N-[(E)-1-(4-FLUOROPHENYL)METHYLIDENE]-N-(7H-[1,2,4]TRIAZOLO[4,3-B][1,2,4]TRIAZOL-3-YL)AMINE stands out due to its unique combination of a fluorophenyl group and a triazolotriazole moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
IUPAC Name |
(E)-1-(4-fluorophenyl)-N-(5H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN6/c11-8-3-1-7(2-4-8)5-12-9-15-16-10-13-6-14-17(9)10/h1-6H,(H,13,14,16)/b12-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRYMWGFUPUQAN-LFYBBSHMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NC2=NN=C3N2NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/C2=NN=C3N2NC=N3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
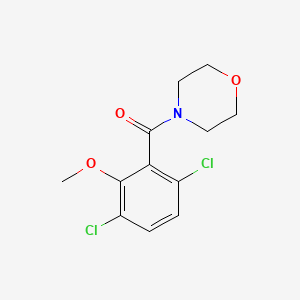
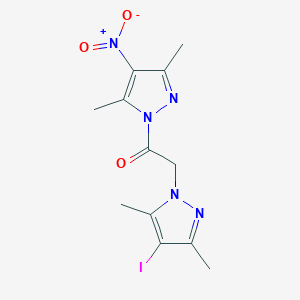
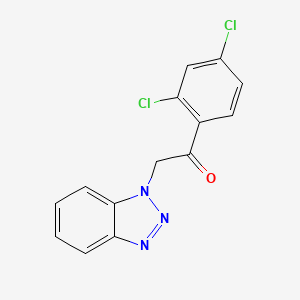

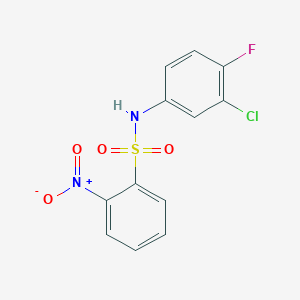

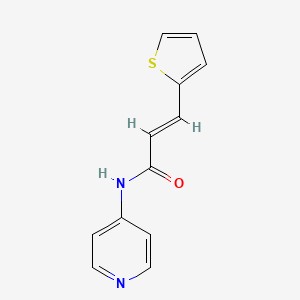
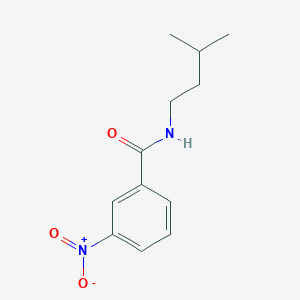
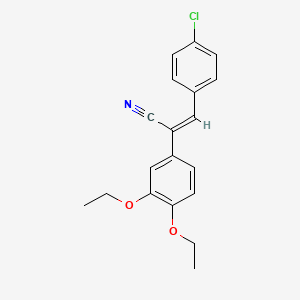
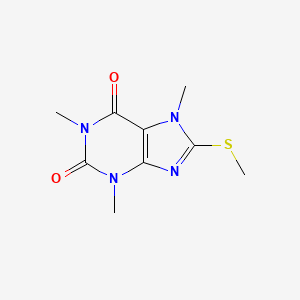
![5-bromo-N-[3-(methoxymethyl)phenyl]pyridine-3-carboxamide](/img/structure/B5870458.png)
